Monostearin

Description

Properties

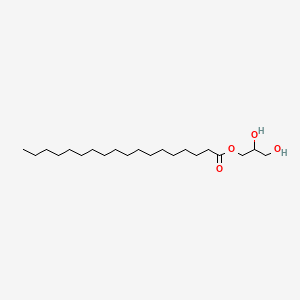

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical structure and isomers of monostearin

An In-Depth Technical Guide to the Chemical Structure and Isomers of Monostearin

Introduction

Glycerol monostearate (GMS), commonly known as this compound, is a pivotal organic molecule extensively utilized across the pharmaceutical, cosmetic, and food industries.[1] Chemically, it is the glycerol ester of stearic acid, a long-chain saturated fatty acid.[2] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic stearic acid tail, makes it an exceptional emulsifier, stabilizer, and excipient.[3] However, the term "this compound" often belies a significant molecular complexity. It is not a single, uniform compound but can exist as a mixture of different isomers.

For researchers and drug development professionals, understanding the nuances of this compound's isomeric forms is critical. The specific position of the stearoyl group on the glycerol backbone and the stereochemistry significantly influence the molecule's physical and chemical properties, such as melting point, crystalline structure, and reactivity.[1][4] These differences, in turn, impact the stability, bioavailability, and overall performance of pharmaceutical formulations and other advanced materials. This guide provides a detailed exploration of the chemical structure of this compound and a technical analysis of its isomers, synthesis, and characterization.

Part 1: The Core Chemical Structure of this compound

This compound is a monoacylglycerol, a class of lipids composed of a glycerol molecule esterified to a single fatty acid. In this case, the fatty acid is stearic acid (octadecanoic acid). The resulting molecule has the chemical formula C21H42O4 and a molar mass of approximately 358.56 g/mol .[1][2]

The structure consists of two key components:

-

Glycerol Backbone: A three-carbon alcohol (propane-1,2,3-triol) with three hydroxyl (-OH) groups.

-

Stearic Acid Tail: A saturated fatty acid with an 18-carbon chain (C18H35O2-).

The ester bond forms between the carboxylic acid group of stearic acid and one of the hydroxyl groups of glycerol. The remaining two hydroxyl groups on the glycerol backbone remain free, contributing to the molecule's hydrophilic character.

Caption: General chemical structure of this compound.

Part 2: Isomerism in this compound: A Deeper Look

This compound's structural diversity arises from two forms of isomerism: positional isomerism and stereoisomerism. This results in three distinct stereoisomers.[1]

-

Positional Isomers: This depends on which of glycerol's hydroxyl groups is esterified.

-

1-Monostearin (α-Monostearin): The stearic acid is attached to one of the primary hydroxyl groups (at the C1 or C3 position) of the glycerol backbone. Its IUPAC name is 2,3-dihydroxypropyl octadecanoate.[2]

-

2-Monostearin (β-Monostearin): The stearic acid is attached to the secondary hydroxyl group (at the C2 position). Its IUPAC name is 1,3-dihydroxypropan-2-yl octadecanoate.[5]

-

-

Stereoisomers (Enantiomers): The C2 carbon of the glycerol backbone in 1-monostearin is a chiral center. This means that 1-monostearin exists as a pair of enantiomers:

-

(R)-1-monostearin (1-stearoyl-sn-glycerol)

-

(S)-1-monostearin (3-stearoyl-sn-glycerol)

-

Commercially available 1-monostearin is typically a racemic mixture of these two enantiomers, referred to as 1-stearoyl-rac-glycerol.[6][7] The 2-monostearin isomer is achiral and thus has no enantiomers. Therefore, glycerol monostearate comprises a total of three stereoisomers: the enantiomeric pair of 1-monostearin and the single 2-monostearin.[1]

Caption: Isomeric relationships of this compound.

Part 3: The Isomers: Synthesis, Properties, and Characterization

The different isomers of this compound possess distinct physicochemical properties that are crucial for their application. The 1-isomer is generally more thermodynamically stable than the 2-isomer, and acyl migration from the C2 to the C1 position can occur, particularly under acidic or basic conditions or at elevated temperatures.

Section 3.1: 1-Monostearin (α-Monostearin)

1-Monostearin is the most common and stable form. It is a white, waxy solid. As a racemic mixture, it is composed of equal amounts of (R) and (S) enantiomers.[6][7] Its utility in drug delivery systems, such as in the formation of nanoparticles and microemulsions, is well-documented.[8]

Section 3.2: 2-Monostearin (β-Monostearin)

2-Monostearin is generally more difficult to synthesize in a pure form due to its lower thermodynamic stability. Its levels in biological systems can serve as a biomarker for metabolic responses to certain toxins or radiation.[9][10]

Data Summary Table

| Property | 1-Monostearin | 2-Monostearin | Commercial GMS Mixture |

| Synonyms | α-Monostearin, 1-Stearoyl-rac-glycerol | β-Monostearin, 2-Stearoylglycerol | Glycerol Monostearate (GMS) |

| CAS Number | 123-94-4[1] | 621-61-4[1] | 31566-31-1[1] |

| IUPAC Name | 2,3-dihydroxypropyl octadecanoate[2] | 1,3-dihydroxypropan-2-yl octadecanoate[5] | Mixture |

| Melting Point | ~81 °C (178 °F)[1] | 73–74 °C (163–165 °F)[1] | 57–65 °C (135–149 °F)[1] |

| Appearance | White waxy solid[2] | Solid[5] | White, odorless flaky powder |

| Solubility | Insoluble in water; soluble in hot organic solvents[2] | Insoluble in water; soluble in chloroform, methanol (slightly)[9] | Insoluble in water; soluble in hot oils, waxes, solvents[11] |

Part 4: Industrial Synthesis and Isomeric Composition

The causality behind the isomeric composition of commercial this compound lies in its manufacturing process. The most common industrial method is the glycerolysis of triglycerides.[1]

This reaction involves heating triglycerides (from vegetable or animal fats) with excess glycerol at high temperatures (200-250°C) under alkaline catalysis. This process is a transesterification reaction that breaks down the triglyceride into a mixture of monoglycerides, diglycerides, and unreacted triglycerides. The reaction equilibrium typically results in a product containing 40-55% monoglycerides.[3] Crucially, these high-temperature, catalyzed conditions promote acyl migration, leading to an equilibrium mixture of 1-monostearin and 2-monostearin, with the more stable 1-isomer predominating.

To obtain a higher purity product (e.g., >90% monoglycerides), the crude reaction mixture undergoes molecular distillation .[6] This purification step separates the monoglycerides from the di- and triglycerides based on their different volatilities.

Caption: Industrial production workflow for high-purity GMS.

Part 5: Analytical Protocols for Isomer Separation and Quantification

The accurate separation and quantification of this compound isomers are essential for quality control and for understanding their impact on product performance.[12] Due to their similar physicochemical properties, chromatographic techniques are the methods of choice.[4]

Protocol 5.1: Thin-Layer Chromatography (TLC) for Rapid Screening

TLC offers a fast, qualitative method to screen for the presence of 1- and 2-isomers. The choice of a specific solvent system is critical to achieving separation.

Methodology:

-

Plate Preparation: Use silica gel TLC plates.

-

Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., chloroform) and spot it onto the TLC plate.[12]

-

Development: Place the plate in a chromatography tank containing a mobile phase such as chloroform:acetone (96:4, v/v).[12]

-

Visualization: After the solvent front reaches the top, dry the plate. Spray with a visualizing agent like 50% sulfuric acid and heat on a hot plate to char the spots.[12] The different isomers will appear as distinct spots with different Rf values.

Protocol 5.2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust quantitative method for separating 1- and 2-monostearin. Since monoglycerides lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is highly effective.[4]

Methodology:

-

Sample Preparation: Dissolve the sample in chloroform or hexane. If necessary, purify using solid-phase extraction (SPE) to remove interfering lipids.[4] Reconstitute the final sample in the mobile phase.

-

Chromatographic Conditions:

-

Quantification: Construct calibration curves for each isomer using certified reference standards. Integrate the peak areas from the sample chromatogram and quantify against the calibration curves.[4]

Protocol 5.3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive identification and quantification of the isomers based on their mass spectra. A critical prerequisite for GC analysis is the derivatization of the monoglycerides to increase their volatility.[12]

Methodology:

-

Derivatization (Silylation): Convert the hydroxyl groups of the this compound isomers into trimethylsilyl (TMS) ethers. This is achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][13]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., SE-30).[12]

-

Injection: Inject the derivatized sample into the GC.

-

Temperature Program: Use a temperature gradient to separate the derivatized isomers based on their boiling points.

-

-

MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each isomer, allowing for unambiguous identification and quantification.

Caption: Analytical workflow for this compound isomer characterization.

Conclusion

This compound is a fundamentally important molecule whose utility is deeply connected to its isomeric structure. The distinction between 1-monostearin and 2-monostearin, along with the chirality of the former, dictates the material's physical properties and, consequently, its functional efficacy in complex formulations. Industrial synthesis methods typically yield a mixture of these isomers, necessitating advanced purification and robust analytical techniques to ensure product quality and consistency. For scientists and professionals in drug development, a thorough understanding of the synthesis-structure-property relationship of this compound isomers is not merely academic but a practical necessity for designing effective, stable, and reliable products. Future advancements may focus on scalable, stereoselective synthesis routes to produce pure isomers, unlocking new potential in targeted drug delivery and advanced material science.

References

- 1. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 123-94-4 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Monostearin | C21H42O4 | CID 79075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 123-94-4 [amp.chemicalbook.com]

- 8. This compound | 123-94-4 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. 2-MONOSTEARIN | 621-61-4 [chemicalbook.com]

- 11. ataman-chemicals.com [ataman-chemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. 2-Monostearin, 2TMS derivative [webbook.nist.gov]

A Technical Guide to the Natural Occurrence of Monostearin in Seed Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monostearin, a monoacylglycerol (MAG), is a minor but significant component naturally present in seed oils. While predominantly composed of triacylglycerols (TAGs), crude and unprocessed seed oils contain trace amounts of MAGs, including this compound, arising from incomplete biosynthesis or enzymatic hydrolysis. The concentration of these compounds is a critical quality parameter, as it can influence the oil's stability, processing characteristics, and potential physiological effects. This guide provides an in-depth examination of the biosynthetic origins of this compound in plant seeds, its reported natural concentrations, and the authoritative analytical methodologies required for its precise quantification. Authored from the perspective of a Senior Application Scientist, this document synthesizes biochemical principles with validated analytical protocols to offer a comprehensive resource for professionals in research and development.

Introduction: The Significance of Monoacylglycerols in Seed Oils

Understanding the baseline levels of naturally occurring this compound is vital for several reasons:

-

Quality Control: Elevated levels of MAGs and DAGs in crude oils can indicate high lipase activity or improper handling, potentially leading to lower quality.[3]

-

Process Monitoring: The concentration of this compound can change during refining and processing. Establishing a natural baseline is essential for monitoring these changes.

-

Health and Nutrition: As intermediates in fat metabolism, the physiological effects of naturally ingested MAGs are an area of ongoing research.

-

Drug Development: this compound is used as a solidifier and control-release agent in pharmaceuticals; knowledge of its natural occurrence can inform formulation strategies.

This guide will explore the biochemical pathways leading to this compound formation in seeds and detail the analytical workflows for its accurate measurement.

Biosynthesis of Monoacylglycerols in Plant Seeds

The synthesis of TAGs in plants, known as the Kennedy pathway, occurs in the endoplasmic reticulum (ER) and involves a series of acylation steps.[6] Fatty acids are first synthesized in the plastids and then transported to the ER to be incorporated into glycerol-3-phosphate (G3P).

The key steps are as follows:

-

First Acylation: Glycerol-3-phosphate acyltransferase (G3PAT) catalyzes the acylation of G3P at the sn-1 position to form lysophosphatidic acid (LPA).[6]

-

Second Acylation: Lysophosphatidate acyltransferase (LPAT) adds a second acyl chain at the sn-2 position, producing phosphatidic acid (PA).[6]

-

Dephosphorylation: Phosphatidic acid phosphatase (PAP) removes the phosphate group from PA to yield diacylglycerol (DAG).[6]

-

Third Acylation: Finally, acyl-CoA:diacylglycerol acyltransferase (DGAT) acylates the DAG at the sn-3 position to form TAG.[6][7]

Monoacylglycerols like this compound are not primary products of this main pathway. Instead, their natural presence at very low levels in certain seed oils is generally attributed to two main sources.[4]

-

Incomplete Acylation: Minor, alternative pathways or incomplete reactions during TAG synthesis could result in the accumulation of MAG intermediates. DAG can result from an acyl-CoA-dependent acylation of a monoacylglycerol.[7]

The following diagram illustrates the central Kennedy pathway for TAG synthesis and the potential points where MAGs may arise.

Natural Occurrence and Concentration

It is generally accepted that MAGs are present at very low levels in fresh, high-quality crude oils.[4] Any significant concentration may suggest partial hydrolysis has occurred. For example, in studies analyzing crude soybean and rapeseed oils, the focus is often on the successful conversion to 2-monoacylglycerol during analysis, with the initial MAG content being below the primary focus.[8]

| Lipid Class | General Concentration in Crude Vegetable Oils | Factors Influencing Concentration |

| Triacylglycerols (TAGs) | > 95% | Species, variety, growing conditions |

| Diacylglycerols (DAGs) | 1 - 10% | Lipase activity, seed maturity, storage |

| Monoacylglycerols (MAGs) | < 1% (Typically much lower) | Lipase activity, harvest/storage conditions |

| Free Fatty Acids (FFAs) | < 1% (in high-quality oil) | Hydrolysis, seed damage |

Note: The values in the table are general estimates. The actual concentration of this compound and other MAGs can vary significantly based on the oil source, seed quality, and extraction method.

Analytical Methodologies for this compound Quantification

The accurate quantification of this compound in a complex lipid matrix like seed oil requires robust analytical techniques capable of separating it from other acylglycerols. The two primary methods recognized by organizations like the AOCS (American Oil Chemists' Society) are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3]

Gas Chromatography (GC) Protocol

GC analysis, particularly with a flame ionization detector (GC-FID), is a standard method for acylglycerol analysis.[9] Due to the low volatility of this compound, a critical derivatization step is required to convert the hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.[3][10]

The following diagram outlines a typical GC workflow for this compound analysis.

Detailed Step-by-Step Protocol (Adapted from AOCS Official Method Cd 11b-91 and modifications[3][11]):

-

Sample Preparation:

-

Solvent Evaporation:

-

If the IS is in a solvent, evaporate the solvent under a gentle stream of nitrogen at 60°C.

-

-

Derivatization (Silylation):

-

Add approximately 0.3 mL of a silylating agent, such as TMS-HT (a mixture of hexamethyldisilazane and trimethylchlorosilane), to the dried sample.[3]

-

Seal the tube and allow the reaction to proceed at room temperature for approximately 30 minutes for complete derivatization of all hydroxyl groups.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding deionized water and n-hexane. Vortex thoroughly.

-

Allow the layers to separate. The upper n-hexane layer, containing the derivatized acylglycerols, is carefully transferred to a GC vial for analysis.

-

-

GC Analysis:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A high-temperature capillary column, such as DB-1ht or DB-5ht, is recommended.[11]

-

Temperature Program: A typical program starts at a lower temperature (e.g., 80°C) and ramps up to a high final temperature (e.g., 340-370°C) to elute all acylglycerols from MAGs to TAGs.

-

Detection: The FID detects the carbon-containing compounds as they elute from the column.

-

-

Quantification:

-

Identify the peak corresponding to the TMS-derivatized this compound based on its retention time, confirmed by running a pure standard.

-

Calculate the concentration by comparing the peak area of the this compound derivative to the peak area of the internal standard, using a previously established calibration curve.

-

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers an alternative that does not require derivatization.[12] The AOCS Official Method Cd 11d-96 utilizes normal-phase HPLC (NP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD).[13][14]

-

Principle: NP-HPLC separates lipid classes based on their polarity.[14] The stationary phase is polar (e.g., silica), and the mobile phase is non-polar. Non-polar TAGs elute first, followed by DAGs, and then the more polar MAGs.

Step-by-Step Methodology Overview:

-

Sample Preparation: Dissolve a known mass of the oil sample in a suitable non-polar solvent (e.g., hexane or a mixture used in the mobile phase).

-

HPLC Separation:

-

System: HPLC with a normal-phase silica column.

-

Mobile Phase: A gradient of non-polar solvents (e.g., hexane, isooctane) and slightly more polar solvents (e.g., isopropanol, ethyl acetate) is used to effectively separate the lipid classes.

-

Injection: Inject the dissolved sample onto the column.

-

-

ELSD Detection: The column eluent flows into the ELSD for detection of the separated lipid classes.

-

Quantification: Identify and quantify the this compound peak against a calibration curve prepared from pure this compound standards.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the analytical results, protocols must be self-validating. This involves:

-

Use of Internal Standards (GC): An IS corrects for variations in injection volume and potential sample loss during preparation, significantly improving repeatability.[3]

-

Calibration Curves (GC & HPLC): A multi-point calibration curve using certified reference standards of this compound must be generated to establish the relationship between detector response and concentration.

-

System Suitability Tests: Regularly injecting a standard mixture to check for resolution, peak shape, and detector response ensures the analytical system is performing correctly.

-

Spike and Recovery: Adding a known amount of this compound to a real oil sample and measuring the recovery (which should be within an acceptable range, e.g., 90-110%) validates the method's accuracy in the specific matrix.

Conclusion

This compound is a naturally occurring monoacylglycerol found at trace levels in unprocessed seed oils, originating primarily from incomplete biosynthesis or enzymatic hydrolysis of triacylglycerols. While its concentration is typically low, its presence is a key indicator of oil quality and history. Accurate quantification is essential for quality control, process optimization, and research in food science and drug development. Validated analytical methods, primarily high-temperature gas chromatography with derivatization and normal-phase HPLC with ELSD, provide the necessary precision and reliability. By implementing robust, self-validating protocols, researchers can confidently determine the natural baseline of this compound, enabling a deeper understanding of seed oil composition and quality.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. aocs.org [aocs.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 5. foodadditives.net [foodadditives.net]

- 6. Biogenesis and Lipase-Mediated Mobilization of Lipid Droplets in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. meatscience.org [meatscience.org]

- 10. diglib.tugraz.at [diglib.tugraz.at]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mono- and Diglycerides HPLC-ELSD [library.aocs.org]

- 14. Quantification of lipid classes in oil by NP-HPLC-ELSD â Vitas Analytical Services [vitas.no]

The Pivotal Role of Glycerol Monostearate in the Intricacies of Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycerol monostearate (GMS), a monoacylglycerol widely utilized as an emulsifier in the food and pharmaceutical industries, is also a key endogenous intermediate in lipid metabolism.[1][2] Its metabolic journey begins in the intestinal lumen, where it is both a product of triglyceride digestion and a substrate for absorption.[1] Upon entering the enterocyte via protein-mediated transport, GMS serves as a primary substrate for the monoacylglycerol acyltransferase (MGAT) pathway, facilitating the rapid resynthesis of triglycerides destined for chylomicron assembly.[3] This process is fundamental to the absorption and systemic transport of dietary fats. Beyond its role in the gut, the metabolic products of monoacylglycerols—glycerol and free fatty acids—act as crucial signaling precursors, influencing pathways related to energy homeostasis and inflammation.[4] This guide provides a comprehensive technical overview of the lifecycle of GMS within lipid metabolism, from its intestinal absorption and intracellular processing to its systemic implications, offering field-proven insights and detailed methodologies for its study.

Introduction to Glycerol Monostearate (GMS)

Chemical Identity and Physicochemical Properties

Glycerol monostearate (IUPAC name: 2,3-Dihydroxypropyl octadecanoate) is the glycerol ester of stearic acid, an 18-carbon saturated fatty acid.[1] As an amphiphilic molecule, it possesses a polar glycerol head and a nonpolar fatty acid tail, enabling its function as an effective emulsifier that stabilizes oil-in-water emulsions.[5][6] Commercially, GMS is produced through a glycerolysis reaction between triglycerides and glycerol.[1] In a biological context, it exists primarily as 2-monostearin (sn-2-monostearoylglycerol), the isomeric form produced by the action of pancreatic lipase on dietary triglycerides.[7]

Industrial Applications and Consequent Dietary Exposure

GMS is a ubiquitous food additive (E-number E471) used as a thickening, emulsifying, and anti-caking agent in products like ice cream, baked goods, and whipped cream to improve texture and shelf-life.[1][2][8] In the pharmaceutical sector, it serves as a solidifier, control-release agent, and lubricant in tablets and a component in the formulation of solid lipid nanoparticles (SLNs) for controlled drug delivery.[2][9] Its widespread use results in significant dietary exposure. This is noteworthy as large-scale epidemiological studies have suggested a potential association between higher intakes of total monoglycerides and diglycerides of fatty acids (E471) and an increased risk of cardiovascular diseases.[8]

Intestinal Digestion and Absorption of GMS

The intestinal lumen is the primary site where the metabolic relevance of GMS begins. Dietary triglycerides undergo hydrolysis by pancreatic lipase, yielding two free fatty acids (FFAs) and one sn-2-monoacylglycerol (2-MG), such as GMS.[1][7][10]

Enzymatic Hydrolysis

While GMS is a product of lipolysis, it can also be a substrate. Studies confirm that pancreatic lipase is capable of hydrolyzing GMS, breaking it down into glycerol and stearic acid.[11] These components, along with 2-MGs, are then solubilized in bile salt micelles, which facilitate their transport across the unstirred water layer to the apical membrane of the enterocytes for absorption.

Cellular Uptake into Enterocytes

The absorption of monoacylglycerols like GMS is not a simple passive diffusion process. Research using human intestinal Caco-2 cell models has demonstrated that the uptake of sn-2-monoolein (a proxy for GMS) is a saturable, protein-mediated process.[7][12] This transport mechanism is inhibited by trypsin preincubation, further supporting the involvement of membrane proteins.[7] Competition studies indicate that long-chain fatty acids and long-chain monoacylglycerols may share the same transport proteins, such as the plasma membrane fatty acid-binding protein (FABPpm) and fatty acid transport protein (FATP), which are expressed in these cells.[7]

Caption: Digestion of triglycerides and subsequent absorption of GMS into enterocytes.

Intracellular Metabolic Fate of GMS in the Enterocyte

Once inside the enterocyte, GMS is rapidly directed toward the resynthesis of triglycerides (TGs), a critical step for packaging dietary fat for transport to the rest of the body.

The Monoacylglycerol Acyltransferase (MGAT) Pathway

The primary route for TG synthesis from absorbed lipids is the MGAT pathway.[3] This pathway is responsible for the majority of TG production in the small intestine and is crucial for efficient fat absorption.[3] The process involves a two-step acylation:

-

MGAT Action: Glycerol monostearate (a 2-MG) is acylated by a fatty acyl-CoA, a reaction catalyzed by a member of the monoacylglycerol acyltransferase enzyme family, to form a 1,2-diacylglycerol (DG).

-

DGAT Action: The resulting DG is then acylated by a second fatty acyl-CoA, catalyzed by diacylglycerol acyltransferase (DGAT), to produce a triglyceride.

Chylomicron Assembly and Secretion

The newly synthesized TGs do not remain as free droplets. They are immediately incorporated into lipoproteins in the endoplasmic reticulum (ER). This process, known as chylomicron assembly, is essential for secreting hydrophobic lipids into the aqueous environments of the lymph and blood.

-

Core Formation: TGs synthesized via the MGAT pathway form the nascent lipid core of the pre-chylomicron particle.[10] Studies using radiolabeled glycerol have shown that these nascently synthesized TGs are preferentially used for chylomicron assembly over pre-existing cellular TG stores.[13][14]

-

ApoB48 Lipidation: The assembly requires the structural protein Apolipoprotein B48 (ApoB48), which is co-translationally lipidated in the ER, a process facilitated by the microsomal triglyceride transfer protein (MTP).[10]

-

Secretion: The pre-chylomicron particles are transported from the ER to the Golgi apparatus for final processing before being secreted from the basolateral membrane of the enterocyte into the lymphatic system.[10]

Caption: The MGAT pathway and subsequent chylomicron assembly within the enterocyte.

Systemic Effects and Broader Metabolic Implications

The metabolism of GMS extends beyond the gut, influencing systemic lipid levels and cellular signaling.

Contribution to Postprandial Lipemia

By facilitating efficient TG resynthesis and chylomicron secretion, GMS is a key contributor to postprandial lipemia—the transient increase in circulating triglycerides after a meal. The rate and magnitude of this process are central to lipid homeostasis, and dysregulation is a hallmark of metabolic diseases.[3]

GMS Metabolites as Signaling Molecules

The breakdown of monoacylglycerols is catalyzed by monoacylglycerol lipase (MGL), which hydrolyzes them into glycerol and a free fatty acid.[4] These products are not inert but are potent signaling precursors.

-

Fatty Acids (FAs): Can activate nuclear receptors, modulate inflammatory pathways, and serve as precursors for eicosanoids.

-

Glycerol: Can enter gluconeogenesis in the liver to produce glucose or be used by various tissues as a backbone for TG and phospholipid synthesis.[15][16][17]

Notably, MGL also regulates the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). By hydrolyzing 2-AG, MGL terminates its signaling and produces arachidonic acid, a key precursor for prostaglandins.[4] This places the metabolism of monoacylglycerols at a critical intersection between lipid energy storage and potent signaling networks.

Methodologies for Studying GMS Metabolism

Investigating the role of GMS requires robust experimental models and analytical techniques.

Experimental Protocols

Protocol 1: In Vitro Lipolysis Assay This protocol simulates the digestion of GMS in the small intestine to measure its digestibility.

-

Sample Preparation: Prepare an emulsion containing GMS (e.g., a GMS-stabilized oil body dispersion).[11]

-

Simulated Gastric Digestion (Optional): Incubate the sample with Simulated Gastric Fluid (SGF). To focus solely on lipid digestion, pepsin can be omitted.[11]

-

Simulated Intestinal Digestion:

-

Adjust the pH of the mixture to 7.0 at 37°C.

-

Add Simulated Intestinal Fluid (SIF) containing bile salts (e.g., final concentration 10mM).[11]

-

Initiate digestion by adding pancreatic lipase.

-

-

Monitoring Lipolysis:

-

Use a potentiometric autotitrator to maintain the pH at 7.0 by titrating the released Free Fatty Acids (FFAs) with a standardized NaOH solution (e.g., 0.1 M).

-

Record the volume of NaOH consumed over time (e.g., 2 hours). The rate of NaOH addition is proportional to the rate of lipolysis.[11]

-

Protocol 2: Cellular Uptake Studies using Caco-2 Cells This method quantifies the transport of monoacylglycerols into intestinal enterocytes.

-

Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a differentiated and polarized monolayer, which mimics the intestinal barrier.[7][12]

-

Preparation of Micelles: Prepare mixed micelles containing a non-radiolabeled monoacylglycerol, bile salts (e.g., taurocholate), and a trace amount of radiolabeled monoacylglycerol (e.g., [³H]monoolein).[7]

-

Uptake Assay:

-

Wash the Caco-2 monolayers with a suitable buffer.

-

Add the micellar solution to the apical chamber of the culture support.

-

Incubate for various time points at 37°C.

-

-

Quantification:

-

Terminate the uptake by washing the cells with a cold stop solution containing albumin to remove surface-bound lipids.

-

Lyse the cells and measure the incorporated radioactivity using liquid scintillation counting.

-

Determine the protein content of the cell lysate to normalize the uptake data.

-

Caption: A simplified experimental workflow for assessing GMS digestibility in vitro.

Key Enzymes and Transporters in GMS Metabolism

| Molecule | Function | Location |

| Pancreatic Lipase | Hydrolyzes triglycerides to 2-MG and FFAs; can also hydrolyze GMS.[1][11] | Intestinal Lumen |

| FATP / FABPpm | Putative membrane proteins involved in the uptake of MGs and FFAs.[7] | Apical Membrane (Enterocyte) |

| MGAT | Acylates 2-MG to form diacylglycerol.[3] | Endoplasmic Reticulum |

| DGAT | Acylates diacylglycerol to form triglyceride.[3] | Endoplasmic Reticulum |

| MTP | Facilitates the lipidation of ApoB48.[10] | Endoplasmic Reticulum |

| MGL | Hydrolyzes monoacylglycerols to glycerol and FFA.[4] | Cytosol (various tissues) |

Conclusion and Future Directions

Glycerol monostearate is far more than a simple food additive; it is a central player in the complex symphony of lipid metabolism. From its formation in the gut lumen to its role as a key precursor for triglyceride synthesis via the MGAT pathway, GMS is integral to the process of dietary fat absorption and packaging into chylomicrons. Furthermore, its downstream metabolites serve as critical signaling molecules, linking lipid energy status to inflammatory and metabolic control networks.

For researchers and drug development professionals, understanding the nuances of GMS metabolism offers several avenues for exploration. Targeting the enzymes of the MGAT pathway could provide novel therapeutic strategies for managing postprandial hyperlipidemia and associated metabolic disorders. Moreover, modulating MGL activity presents an opportunity to influence endocannabinoid and prostaglandin signaling, with potential applications in treating inflammatory conditions and liver disease. Future research should focus on further elucidating the specific transport proteins for monoacylglycerol uptake and quantifying the precise contribution of dietary GMS to systemic signaling pools under various physiological and pathological conditions.

References

- 1. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 2. nimbasia.com [nimbasia.com]

- 3. Frontiers | The chylomicron saga: time to focus on postprandial metabolism [frontiersin.org]

- 4. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Common mechanisms of monoacylglycerol and fatty acid uptake by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bmj.com [bmj.com]

- 9. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Chylomicron Secretion: Focus on Post-Assembly Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Assembly and secretion of chylomicrons by differentiated Caco-2 cells. Nascent triglycerides and preformed phospholipids are preferentially used for lipoprotein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vivo glycerol metabolism in patients with glycerol kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. The Effect of Glycerol Supplements on Aerobic and Anaerobic Performance of Athletes and Sedentary Subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Phase Behavior and Polymorphism of Monostearin

Introduction: The Critical Role of Solid-State Diversity in Monostearin Applications

Glycerol monostearate (GMS), or this compound, is a pivotal excipient in the pharmaceutical, food, and cosmetic industries, prized for its emulsifying, stabilizing, and controlled-release properties.[1] Its efficacy, however, is not intrinsic to its chemical formula alone but is profoundly dictated by its solid-state structure. This compound is a polymorphic substance, meaning it can crystallize into multiple distinct solid forms, each possessing unique physicochemical properties such as melting point, solubility, and density.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's phase behavior is not merely academic—it is a prerequisite for ensuring product stability, bioavailability, and performance.

The transformation from a metastable, high-energy polymorph to a more stable, low-energy form can have dramatic consequences. In the context of drug delivery, this transition can lead to the expulsion of an incorporated active pharmaceutical ingredient (API), altering the release profile and compromising therapeutic efficacy.[3] This guide provides an in-depth exploration of the polymorphic landscape of this compound, the thermodynamic principles governing its phase transitions, and the analytical methodologies required to characterize and control these critical transformations.

The Polymorphic Forms of this compound: A Structural Overview

This compound primarily exhibits three key polymorphic forms: α (alpha), β' (beta-prime), and β (beta). A fourth form, the sub-α, is also observed under specific cooling conditions. These polymorphs are differentiated by the packing arrangement of their hydrocarbon chains.

-

The α-Form: This is the least stable, metastable polymorph formed upon rapid cooling of molten this compound.[4] It possesses a hexagonal packing of its aliphatic chains, which results in a relatively disordered and less dense crystalline structure. This looser packing creates more interstitial space, making the α-form particularly adept at incorporating foreign molecules, such as APIs.[3]

-

The β'-Form: This intermediate polymorph is more ordered than the α-form and features an orthorhombic perpendicular packing of the hydrocarbon chains. It represents a transitional state as the molecules rearrange into a more thermodynamically favorable conformation.

-

The β-Form: This is the most stable and most dense polymorphic form of this compound. It is characterized by a triclinic parallel chain packing. Due to its highly ordered and compact structure, the β-form has a significantly lower capacity for entrapping drug molecules. The spontaneous transition to this form is a primary cause of drug expulsion from lipid-based formulations.[3]

-

The Sub-α-Form: This form can crystallize from the liquid crystalline phase upon cooling and is characterized by an orthorhombic packing. It is also a metastable form that will transition to more stable forms over time or with heating.

The transition between these forms is an irreversible, monotropic process governed by thermodynamics, proceeding from the least stable to the most stable form:

α → β' → β

Thermodynamic Landscape: Understanding Polymorphic Stability

The relative stability of polymorphs is governed by their Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T): ΔG = ΔH - TΔS. The polymorph with the lowest Gibbs free energy at a given temperature is the most stable.

This compound exhibits a monotropic polymorphic relationship. In a monotropic system, one form is always more stable than the others across all temperatures below the melting point. The Gibbs free energy curves of the different polymorphs do not intersect before the melting points are reached. This means the transformations (e.g., α to β) are irreversible.[1][5]

dot graph TD { layout=dot; rankdir=TB; splines=ortho;

}

Caption: Thermodynamic pathway of this compound polymorphism.

The practical implication of this monotropic relationship is that any formulation initially prepared in the metastable α-form to achieve high drug loading will inevitably, over time and depending on storage conditions, transform into the stable β-form, risking product failure.[3] Therefore, characterizing the rate of this transformation is critical for predicting the shelf-life and stability of this compound-based products.

Quantitative Characterization of this compound Polymorphs

Precise characterization of each polymorphic form is essential for quality control and formulation development. Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) are the primary techniques employed for this purpose.

Thermal Properties (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. Each polymorph exhibits a distinct melting point (Tₘ) and enthalpy of fusion (ΔHբ).

| Polymorph | Melting Point (Tₘ) | Enthalpy of Fusion (ΔHբ) | Crystal System (Subcell) |

| α (Alpha) | ~55-60 °C | Lower | Hexagonal |

| β' (Beta-Prime) | ~63-68 °C | Intermediate | Orthorhombic |

| β (Beta) | ~72-75 °C | Higher | Triclinic |

Note: Absolute values can vary slightly based on the purity of the this compound and the analytical conditions (e.g., DSC heating rate). The trend of increasing melting point and enthalpy of fusion with increasing stability is a key identifier.[6][7]

Structural Properties (XRD)

XRD provides information on the crystal structure by analyzing the diffraction pattern of X-rays interacting with the sample. The patterns are typically divided into two regions:

-

Wide-Angle X-ray Scattering (WAXS): Provides information on the short-range order, specifically the packing of the hydrocarbon chains (subcell).

-

Small-Angle X-ray Scattering (SAXS): Reveals the long-range order, such as the lamellar stacking distance.

| Polymorph | WAXS (Short d-spacing) | SAXS (Long d-spacing) | Interpretation |

| α (Alpha) | Single strong peak at ~4.15 Å | Corresponds to double-chain length | Hexagonal packing of aliphatic chains. |

| β' (Beta-Prime) | Two strong peaks at ~4.2 Å and ~3.8 Å | Corresponds to double-chain length | Orthorhombic packing. |

| β (Beta) | Multiple peaks, with a strong reflection at ~4.6 Å | Corresponds to triple-chain length | Triclinic packing, most ordered and dense. |

Note: The d-spacing values are characteristic fingerprints for each polymorph. The presence of a single sharp peak at 4.15 Å is a definitive indicator of the α-form.[4][8]

Experimental Protocols for Polymorph Characterization

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the melting points and enthalpies of fusion of this compound polymorphs and to observe polymorphic transitions.

Methodology Rationale: The choice of heating and cooling rates is critical. A rapid heating rate can help capture the melting of metastable forms before they have time to transform.[4] Conversely, a slow cooling rate followed by a slow heating rate can promote the formation of more stable polymorphs. A "heat-cool-heat" cycle is often employed to understand the thermal history's impact.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min. This scan will reveal the initial polymorphic composition of the sample.

-

Cooling Scan: Hold the sample at 100 °C for 5 minutes to erase any prior thermal history. Cool the sample from 100 °C to 0 °C at a controlled rate of 5 °C/min. This controlled cooling allows for the crystallization into potentially different polymorphic forms.

-

Second Heating Scan: Equilibrate at 0 °C for 5 minutes. Ramp the temperature from 0 °C to 100 °C at 10 °C/min. This scan shows the polymorphic forms that crystallized during the controlled cooling step and their subsequent transitions upon heating.

-

-

Data Analysis: Analyze the resulting thermograms to identify endothermic melting peaks and exothermic crystallization or transition events. Determine the onset temperature, peak maximum (Tₘ), and integrate the peak area to calculate the enthalpy of fusion (ΔHբ).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: DSC experimental workflow for this compound.

Protocol 2: Powder X-Ray Diffraction (PXRD) Analysis

Objective: To identify the specific polymorphic form(s) present in a this compound sample based on their unique crystal lattice spacings.

Methodology Rationale: PXRD is the definitive technique for identifying crystal structures. Proper sample preparation is crucial to ensure a random orientation of the crystallites, which is necessary for accurate and reproducible diffraction patterns.[9][10]

Step-by-Step Protocol:

-

Sample Preparation: Gently grind the this compound sample into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation of the crystals.[10]

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge. A "zero-background" sample holder (e.g., made of single-crystal silicon) is recommended to minimize background noise.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Data Acquisition:

-

Scan the sample over a 2θ range of 2-40°.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

The WAXS region, typically from 15-25° 2θ, is critical for identifying the subcell packing. The SAXS region (lower 2θ values) provides information on lamellar structure.

-

-

Data Analysis:

-

Identify the 2θ values of the diffraction peaks.

-

Convert the 2θ values to d-spacing using the Bragg equation: nλ = 2d sin(θ).

-

Compare the observed d-spacing values to the reference values in the table above to identify the polymorph(s).

-

Implications for Drug Development: The Polymorphism Challenge

The polymorphism of this compound is a critical consideration in the development of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

-

Drug Loading and Entrapment: The metastable α-form, with its less ordered structure, is highly effective at entrapping drug molecules within the lipid matrix during formulation (e.g., via hot homogenization followed by rapid cooling).[3] This allows for high initial drug loading.

-

Stability and Drug Expulsion: The thermodynamic drive for the α-form to convert to the stable β-form poses a significant stability challenge. As the lipid matrix recrystallizes into the denser, more ordered β-polymorph during storage, the space available to accommodate the drug molecules decreases. This leads to the expulsion of the drug from the nanoparticle matrix, resulting in potential drug crystallization on the particle surface, a burst release effect, and a loss of the controlled-release profile.[3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

}

Caption: Drug expulsion mechanism due to polymorphism.

Strategies to mitigate this issue include:

-

Incorporation of Liquid Lipids: Creating NLCs by blending this compound with a liquid lipid (e.g., medium-chain triglycerides) can disrupt the crystal lattice, inhibit perfect crystallization, and create more imperfections to accommodate the drug, thereby reducing expulsion.[3]

-

Use of Polymeric Stabilizers: Adsorbing polymers onto the nanoparticle surface can sterically hinder the lipid recrystallization process.

-

Controlled Crystallization: Inducing the formation of a more stable polymorph during the manufacturing process under controlled conditions to achieve a stable final formulation, albeit potentially with a lower initial drug load.

Conclusion

The polymorphic behavior of this compound is a complex but critical field of study for scientists and researchers in the pharmaceutical and related industries. The ability to form different crystalline structures—each with distinct thermal and structural properties—directly impacts the functionality and stability of the final product. The metastable α-form offers the advantage of high drug incorporation, while the stable β-form provides thermodynamic stability at the cost of reduced encapsulation capacity. A thorough characterization using techniques like DSC and XRD is indispensable for understanding and controlling these transformations. By applying the principles and protocols outlined in this guide, development professionals can better navigate the challenges of this compound polymorphism, leading to the rational design of more robust, stable, and effective formulations.

References

- 1. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

historical research on monostearin as an emulsifier

An In-depth Technical Guide to the Historical Research on Monostearin as an Emulsifier

Abstract

This technical guide provides a comprehensive historical and scientific overview of glycerol monostearate (GMS), commonly known as this compound, and its evolution as a pivotal emulsifier. Aimed at researchers, scientists, and drug development professionals, this document traces the journey of this compound from its initial synthesis in the 19th century to its widespread adoption across the food, pharmaceutical, and polymer industries. We will explore the fundamental chemistry of its synthesis and emulsifying action, detail the expansion of its applications, and present conceptual protocols for its characterization. The guide emphasizes the causal relationship between this compound's molecular structure and its functional properties, grounding its claims in historical and scientific literature.

A Historical Perspective on this compound

The story of this compound is a story of industrial chemistry scaling to meet the demands of modern product formulation. While the basic chemistry has been understood for over a century, its application has evolved significantly.

The Dawn of a Versatile Emulsifier The synthesis of mono- and diglycerides was first achieved in 1853, marking a significant milestone in lipid chemistry. However, the industrial potential of these molecules, particularly glycerol monostearate, was not fully realized until the early 20th century. By the 1930s, this compound was being extensively incorporated into shortening and margarine formulations, demonstrating its early value in stabilizing fat-based food products.

The Mid-20th Century Boom The period following World War II saw a dramatic increase in the production of processed foods. Manufacturers sought ingredients that could improve product quality, consistency, and, most importantly, shelf life. This compound emerged as an affordable and highly effective solution.[1] Its ability to stabilize complex mixtures of oil and water, improve texture, and prevent staling made it an indispensable tool for food technologists. This widespread use led to its classification as "Generally Recognized As Safe" (GRAS) by regulatory bodies like the U.S. Food and Drug Administration, cementing its place in the food supply.[1]

The Chemistry of Emulsification: Synthesis and Molecular Function

Understanding the efficacy of this compound begins with its synthesis and the amphiphilic nature of its molecular structure. Commercial this compound is not a pure substance but a mixture whose composition is tailored to its intended application.[2][3]

Synthesis Pathways The industrial production of this compound is primarily achieved through two main chemical reactions.[4] The choice of method often depends on the desired purity of the final product.

-

Glycerolysis of Triglycerides: This is the most common industrial method. It involves reacting triglycerides (from vegetable or animal fats) with excess glycerol at high temperatures (230-260°C) under alkaline catalysis.[5][6] This process yields a mixture of monoglycerides, diglycerides, and residual triglycerides.

-

Direct Esterification: This method involves the direct reaction of glycerol with stearic acid, a fatty acid derived from edible sources.[2][7][8] This reaction also produces a mixture of mono-, di-, and triesters.

To achieve a higher concentration of the active monoglyceride component (typically >90%), the resulting mixture from these reactions undergoes molecular distillation.[4][6] This purified product is often referred to as distilled monoglyceride (DGM).[2]

Caption: Industrial synthesis pathways for Glycerol Monostearate (GMS).

Mechanism of Emulsifying Action Glycerol monostearate is a non-ionic surfactant.[9] Its power as an emulsifier stems from its amphiphilic molecular structure: a hydrophilic glycerol "head" and a lipophilic (fat-loving) stearic acid "tail".[10] When introduced into an oil-and-water system, this compound molecules orient themselves at the interface between the two immiscible liquids. The hydrophilic head remains in the water phase, while the lipophilic tail extends into the oil phase. This arrangement reduces the interfacial tension that naturally keeps oil and water separate, allowing for the formation of a stable dispersion of one liquid within the other (an emulsion).[10]

References

- 1. pishrochem.com [pishrochem.com]

- 2. foodadditives.net [foodadditives.net]

- 3. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 4. digitalxplore.org [digitalxplore.org]

- 5. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 6. CN1076187A - The preparation method of high-purity this compound - Google Patents [patents.google.com]

- 7. CN102964245B - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, Glycerin Monostearate GMS 40 [greenchemintl.com]

- 10. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

A Technical Guide to the Solubility of Monostearin in Organic Solvents

Abstract

Glycerol monostearate (GMS), or monostearin, is a pivotal excipient in the pharmaceutical, cosmetic, and food industries, primarily functioning as an emulsifier, stabilizer, and lipid matrix former in advanced drug delivery systems.[1][2] Its performance in these applications is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in physicochemical principles. It offers a comprehensive compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of practical factors influencing solubility, such as polymorphism and impurities. Furthermore, a case study on the application of these principles in the formulation of Solid Lipid Nanoparticles (SLNs) is presented to bridge theory with practice for researchers, scientists, and drug development professionals.

Introduction: The Physicochemical Profile of this compound

This compound (C21H42O4, M.W. 358.56 g/mol ) is the glycerol ester of stearic acid.[3][4] As an amphiphilic molecule, it possesses a polar glycerol head and a long, nonpolar C18 stearic acid tail. This dual nature governs its behavior as a non-ionic surfactant and emulsifier, with a Hydrophilic-Lipophilic Balance (HLB) value of approximately 3.8, indicating strong lipophilic tendencies.[5]

A critical, often overlooked, characteristic of this compound is its polymorphism—the ability to exist in multiple crystalline forms, primarily the α, β', and β forms.[6][7] The α-form is the least stable, has the lowest melting point, and is generally more soluble in organic solvents.[6] Upon heating and cooling, or during storage, it can irreversibly transition to the more stable, higher-melting point β-form, which exhibits lower solubility.[6][8] This polymorphic transition is a crucial factor in formulation science, as it can lead to drug expulsion from lipid matrices and affect the long-term stability of products.[6] Understanding the interplay between solvent, temperature, and crystalline form is therefore paramount for consistent and predictable formulation outcomes.

Fundamental Principles of this compound Solubility

The dissolution of this compound is governed by several key physicochemical principles:

-

Polarity and "Like Dissolves Like" : this compound's large nonpolar acyl chain dictates its favorable solubility in nonpolar and moderately polar organic solvents. It is generally soluble in hot organic solvents like ethanol, chloroform, acetone, and benzene, but insoluble in highly polar solvents like water and nonpolar aliphatic solvents at room temperature.[5][9]

-

Effect of Temperature : The solubility of solid solutes like this compound in organic solvents is an endothermic process. Increasing the temperature provides the necessary energy to overcome the lattice energy of the this compound crystals and disrupt the intermolecular forces of the solvent, leading to a significant increase in solubility.[10] This is why this compound is almost always dissolved in hot organic solvents during formulation processes.[2][3][5]

-

Molecular Size and Structure : The large molecular size of this compound means that significant energy is required for solvent molecules to surround it.[10] Solvents with a similar molecular structure or those capable of accommodating the long alkyl chain are more effective.

-

Hydrogen Bonding : The two hydroxyl groups on the glycerol moiety can act as hydrogen bond donors and acceptors. This allows for some interaction with protic solvents like ethanol, but the dominant nonpolar chain limits its solubility in highly hydrogen-bonded networks like water.[11]

Quantitative Solubility Data of this compound

The following table summarizes the solubility behavior of this compound in a range of common organic solvents. It is critical to note that solubility is highly dependent on the purity and polymorphic state of the this compound and the specific temperature. Data is often qualitative ("soluble," "sparingly soluble"), reflecting the practical use-case of heating to achieve dissolution.

| Solvent Category | Solvent | Temperature | Solubility | Reference(s) |

| Halogenated | Chloroform | Hot | Soluble | [1],[2] |

| Alcohols | Ethanol (95%) | Hot / 50°C | Soluble / Very Soluble | ,[12] |

| Ethanol (95%) | Room Temp | Slightly Soluble / Sparingly Soluble | [5],,[12] | |

| Ketones | Acetone | Hot | Soluble | [5],[2] |

| Aromatic Hydrocarbons | Benzene | Hot | Soluble | [5],[13] |

| Ethers | Diethyl Ether | Hot | Soluble | [2],[13] |

| Diethyl Ether | Room Temp | Sparingly Soluble | [12] | |

| Oils / Lipids | Mineral Oil, Fixed Oils | Hot | Soluble | [5],[2] |

| Aliphatic Hydrocarbons | Aliphatic Solvents | General | Insoluble | [5], |

| Polar Protic | Water | Hot | Dispersible (forms emulsion) | [5],[2] |

| Water | Room Temp | Practically Insoluble | [12],[14],[11] |

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

This protocol provides a robust, self-validating system for accurately determining the saturation solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in a solvent at a constant temperature.

Materials:

-

High-purity (>95%) this compound

-

Analytical grade organic solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer/thermocouple

-

Analytical balance (± 0.0001 g)

-

Glass screw-cap vials (e.g., 20 mL scintillation vials)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Evaporating dish or pre-weighed aluminum pans

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Supersaturated Solutions:

-

For each solvent, add an excess amount of this compound to a series of glass vials. The goal is to ensure undissolved solid remains at equilibrium. Causality: Adding excess solute is the cornerstone of the equilibrium solubility method, guaranteeing that the solvent is fully saturated.[15]

-

Add a precise volume (e.g., 10.0 mL) of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C, 50°C).

-

Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Trustworthiness: A kinetic study (measuring concentration at 12, 24, 36, 48 hours) should be performed initially to validate that 24-48 hours is sufficient to reach a plateau, confirming true equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a pre-warmed syringe to prevent premature crystallization upon sampling.

-

Immediately attach a syringe filter and dispense the clear filtrate into a pre-weighed, labeled evaporating dish. Self-Validation: The filtration step is critical to separate the dissolved solute from the excess solid. Using a 0.22 µm filter ensures no fine particulates are carried over, which would falsely inflate the solubility measurement.

-

-

Solvent Evaporation and Quantification (Gravimetric Method):

-

Place the evaporating dishes in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and the weight is constant.

-

Record the final weight of the dish containing the dried this compound residue.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g / 100 mL) = [(Final Weight - Initial Weight) / Volume of Filtrate] x 100

-

Workflow Visualization: Isothermal Equilibrium Method

Caption: Workflow for determining this compound solubility via the isothermal equilibrium method.

Practical Considerations in Formulation Development

-

Impact of Impurities: Commercial grades of this compound often contain di- and triglycerides.[1] These impurities can act as plasticizers, disrupting the crystal lattice and potentially increasing the apparent solubility or altering the polymorphic transition rate.[16] For reproducible results, especially in pharmaceutical applications, using high-purity (>90%) distilled this compound is recommended.[1]

-

Co-solvency: In complex formulations, solvent mixtures are common. The solubility in a blend is not always a linear combination of solubilities in the individual solvents. A co-solvent can disrupt the solvent's self-association, creating a more favorable environment for the solute. This principle is often exploited to enhance drug and excipient loading.

-

Kinetic vs. Thermodynamic Solubility: The protocol above measures thermodynamic solubility (the true equilibrium value). In practice, rapid cooling or solvent evaporation can create supersaturated, metastable solutions. This kinetic solubility is often higher but temporary. The rate of crystallization from this supersaturated state is a critical stability parameter, influenced by the solvent, cooling rate, and presence of nucleating agents.

Case Study: this compound in Solid Lipid Nanoparticle (SLN) Preparation

SLNs are a key drug delivery platform where this compound is a primary solid lipid.[17][18] The solvent-emulsification evaporation method is a common preparation technique that hinges directly on this compound's solubility.[19][20]

The Process:

-

Organic Phase Preparation: this compound and the lipophilic drug are dissolved in a water-immiscible, volatile organic solvent (e.g., chloroform, ethanol/methanol mixture). Complete dissolution is essential and typically requires heating.[19] The choice of solvent is critical; it must fully solubilize both the lipid and the drug.

-

Emulsification: The organic phase is then emulsified into an aqueous phase containing a surfactant (e.g., Poloxamer 188, Polysorbate 80) using high-shear homogenization.[21] This creates a nano-scale oil-in-water (o/w) emulsion.

-

Solvent Evaporation: The organic solvent is removed by evaporation (e.g., using a rotary evaporator). As the solvent is removed, the concentration of this compound exceeds its solubility limit, causing it to precipitate and form a solid lipid core, entrapping the drug.[19]

The Role of Solubility:

-

High Initial Solubility: A solvent must be chosen in which this compound has high solubility to ensure a homogenous organic phase and maximize potential drug loading.

-

Controlled Precipitation: The rate of solvent evaporation influences the precipitation rate. Rapid precipitation can lead to the formation of the less stable α-polymorph, which may offer higher initial drug loading but risks drug expulsion upon conversion to the β-form during storage.[6] Slower, more controlled evaporation allows for a more ordered crystallization process.

Diagram: Role of Solvent Selection in SLN Formulation

Caption: Decision pathway for selecting an appropriate organic solvent for SLN preparation.

Conclusion